
1-Amino-1-cyclopropyl-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-cyclopropyl-2-methylpropan-2-ol is a chemical compound with the molecular formula C7H15NO It is known for its unique structure, which includes a cyclopropyl group attached to a central carbon atom that also bears an amino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-cyclopropyl-2-methylpropan-2-ol typically involves the reaction of cyclopropylmethyl ketone with ammonia and a reducing agent. One common method includes the following steps:
- The reaction is carried out under controlled temperature conditions, usually at room temperature, to ensure the formation of the desired product.
- The resulting mixture is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Cyclopropylmethyl ketone: is reacted with in the presence of a reducing agent such as .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-1-cyclopropyl-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropylmethyl ketone or related compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Amino-1-cyclopropyl-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Amino-1-cyclopropyl-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-2-methylpropan-2-ol: Similar structure but lacks the cyclopropyl group.
2-Amino-2-methylpropan-1-ol: Similar structure but with different positioning of the amino and hydroxyl groups.
1-Amino-3-methoxypropan-2-ol: Contains a methoxy group instead of a cyclopropyl group.
Uniqueness
1-Amino-1-cyclopropyl-2-methylpropan-2-ol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
1-amino-1-cyclopropyl-2-methylpropan-2-ol |
InChI |
InChI=1S/C7H15NO/c1-7(2,9)6(8)5-3-4-5/h5-6,9H,3-4,8H2,1-2H3 |
Clé InChI |
UPUDUWVEAZOVQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C1CC1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




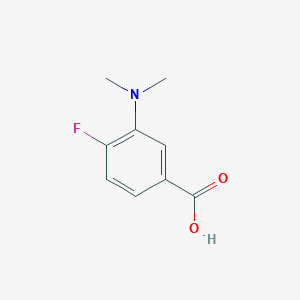

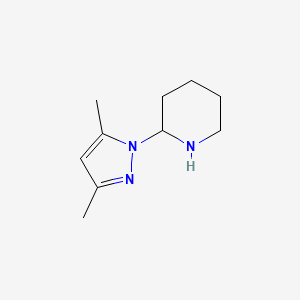
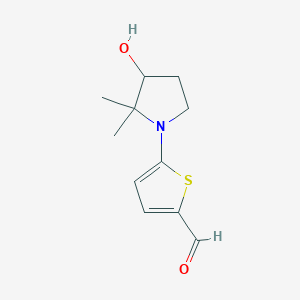

![3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13175688.png)
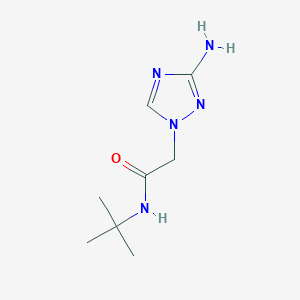
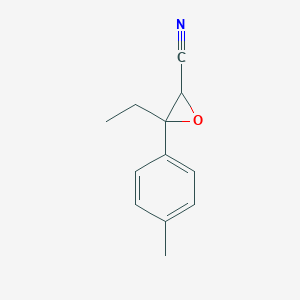
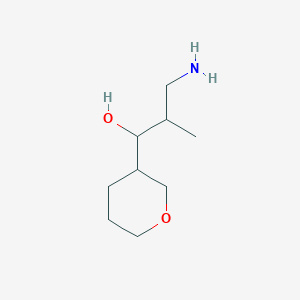
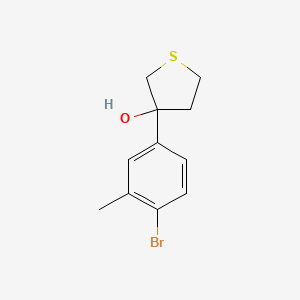
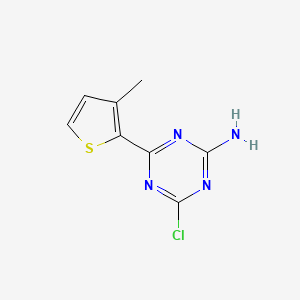
![3-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13175722.png)
